

Siais100 In Vivo Efficacy in Xenograft Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of **Siais100**, a potent and specific BCR-ABL protein degrader, in xenograft models of Chronic Myeloid Leukemia (CML). The protocols and data herein are intended to guide researchers in the design and execution of similar preclinical studies.

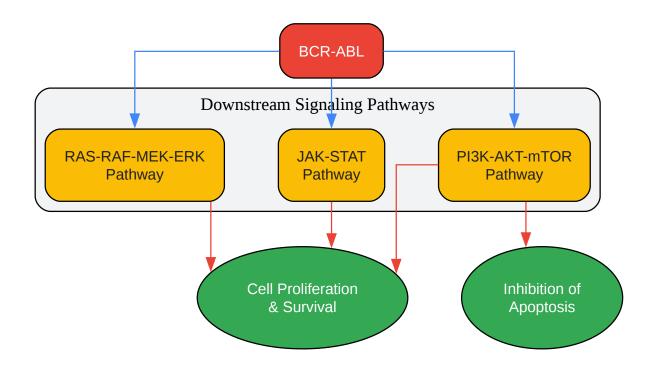
Introduction

Siais100 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the BCR-ABL fusion protein, the key driver of Chronic Myeloid Leukemia.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, Siais100 facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL protein.[2] This mechanism of action offers the potential to overcome resistance to TKIs and provide a more durable therapeutic response. In vitro studies have demonstrated the high potency of Siais100 in degrading BCR-ABL and inhibiting the proliferation of CML cell lines, such as K562, at nanomolar concentrations.[1][2][3] This document outlines the protocols for evaluating the in vivo efficacy of Siais100 in a K562 human CML xenograft mouse model.

Signaling Pathway and Mechanism of Action

Siais100 targets the constitutively active BCR-ABL tyrosine kinase, which drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival.



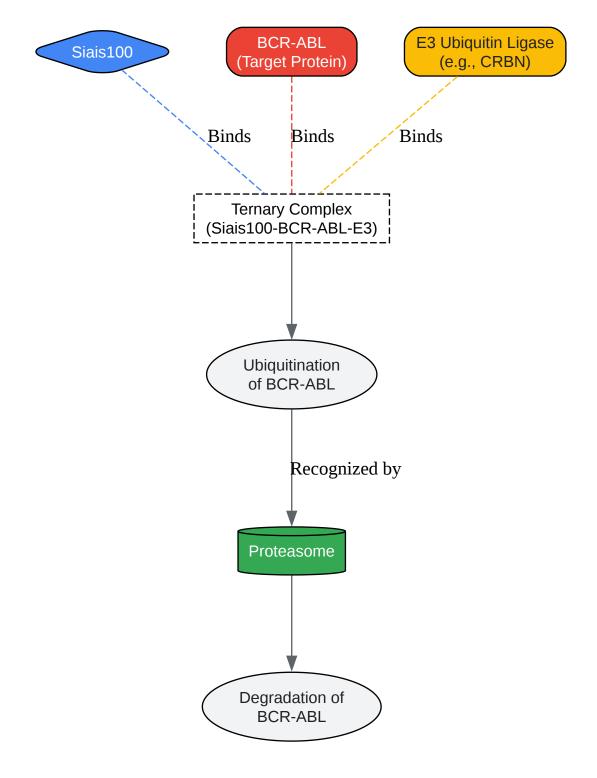


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BCR-ABL Downstream Signaling Pathways

As a PROTAC, **Siais100** functions by hijacking the cell's ubiquitin-proteasome system to target BCR-ABL for degradation.





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Mechanism of Action of Siais100 PROTAC

In Vivo Efficacy Data in K562 Xenograft Model



The following tables present representative data from in vivo studies of BCR-ABL degraders in a K562 xenograft model. While specific data for **Siais100** is pending publication, the data for a similar BCR-ABL PROTAC, Arg-PEG1-Dasa, is shown as an example.

Table 1: Tumor Growth Inhibition in K562 Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm³) ± SEM (Day 21)	Tumor Growth Inhibition (%)
Vehicle Control	-	Daily	1500 ± 150	0
Siais100	TBD	TBD	TBD	TBD
Arg-PEG1-Dasa	50	Daily	450 ± 75	70

TBD: To be determined from experimental results.

Table 2: Body Weight Changes in K562 Xenograft-Bearing Mice

Treatment Group	Dose (mg/kg)	Mean Body Weight (g) ± SEM (Day 0)	Mean Body Weight (g) ± SEM (Day 21)	Percent Change (%)
Vehicle Control	-	20.5 ± 0.5	22.0 ± 0.6	+7.3
Siais100	TBD	TBD	TBD	TBD
Arg-PEG1-Dasa	50	20.3 ± 0.4	20.1 ± 0.5	-1.0

TBD: To be determined from experimental results.

Table 3: Survival Analysis of K562 Xenograft-Bearing Mice



Treatment Group	Dose (mg/kg)	Median Survival (Days)	Percent Increase in Lifespan
Vehicle Control	-	25	-
Siais100	TBD	TBD	TBD
Arg-PEG1-Dasa	50	40	60

TBD: To be determined from experimental results.

Experimental ProtocolsK562 Cell Culture

- Cell Line: K562 (human chronic myeloid leukemia) cells.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Split cultures every 2-3 days to maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

K562 Xenograft Mouse Model



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Experimental Workflow for Siais100 In Vivo Study

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.



- Cell Preparation for Injection:
 - Harvest K562 cells during the exponential growth phase.
 - Wash cells with sterile phosphate-buffered saline (PBS).
 - Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10⁸ cells/mL.
- Tumor Cell Implantation:
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1x10^7 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (W² x L) / 2.
- Randomization and Treatment:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
 - Prepare Siais100 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
 - Administer Siais100 or vehicle control to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage according to the desired dosing schedule.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition.



- Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.
- Endpoint Analysis:
 - At the end of the study, euthanize mice and excise tumors.
 - Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm BCR-ABL degradation or immunohistochemistry (IHC).

Western Blot Analysis for BCR-ABL Degradation

- Sample Preparation: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The protocols and representative data provided in these application notes serve as a valuable resource for researchers investigating the in vivo efficacy of **Siais100** in xenograft models of Chronic Myeloid Leukemia. The potent and specific degradation of BCR-ABL by **Siais100**



holds significant promise as a novel therapeutic strategy for CML, and rigorous preclinical evaluation is a critical step in its development.

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